2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Thioether Formation: Introduction of the methylsulfanyl group.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Possible pharmaceutical applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide
- 2-methoxy-N-(3-nitrophenyl)-4-(methylsulfanyl)benzamide
- 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(ethylsulfanyl)benzamide
Uniqueness
The presence of both the nitro and methylsulfanyl groups in 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-13(5-4-6-14(10)18(20)21)17-16(19)12-8-7-11(23-3)9-15(12)22-2/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPXAQQYCUYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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